molecular formula C15H15N3O4 B2365108 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1105198-98-8

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2365108
CAS No.: 1105198-98-8
M. Wt: 301.302
InChI Key: HOYFNAFWOREDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety and a pyridazinone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core and the subsequent attachment of the pyridazinone group. One common method involves the nucleophilic substitution reaction (S_N2) of 3,4-dihydroxy-5-carbaldehyde with dibromomethane to form the benzo[d][1,3]dioxole core . The pyridazinone group can be introduced through a series of reactions, including aza-Michael addition and N-arylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the aromatic ring or the pyridazinone group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are believed to be mediated through the inhibition of key enzymes and the induction of apoptosis in cancer cells . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of the benzo[d][1,3]dioxole and pyridazinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-14-3-1-7-17-18(14)8-2-6-16-15(20)11-4-5-12-13(9-11)22-10-21-12/h1,3-5,7,9H,2,6,8,10H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYFNAFWOREDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCCN3C(=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.